Bismuth hydroxide nitrate

説明

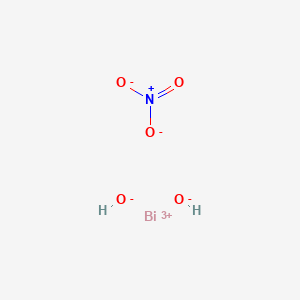

Bismuth hydroxide nitrate is a useful research compound. Its molecular formula is BiH2NO5 and its molecular weight is 305 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Bismuth Hydroxide Nitrate, also known as Bismuth Subnitrate, primarily targets the gastric mucosa . It exerts protective effects on this lining of the stomach, making it an effective treatment for duodenal ulcers .

Mode of Action

The protective effects of Bismuth Subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production , which is one of the deficient factors observed in peptic ulcer disease . This compound also demonstrates significant postprandial effects on gastric pH, acting as an antacid .

Biochemical Pathways

It’s known that the compound interferes with the function of the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, atp synthesis, and iron transport mechanisms .

Pharmacokinetics

Bismuth Subnitrate may undergo minimal gastrointestinal absorption, which may be potentiated with concomitant administration of sulfhydryl compounds . This property affects the bioavailability of the compound.

Result of Action

The result of Bismuth Subnitrate’s action is the relief of symptoms associated with duodenal ulcers . In a double-blind endoscopically controlled study, Bismuth Subnitrate was demonstrated to be effective for symptomatic relief in duodenal ulcers . It has also been shown to be cytoprotective in the alcohol model of mucosal injury in rats .

Action Environment

The action, efficacy, and stability of Bismuth Subnitrate can be influenced by various environmental factors. For instance, the acidity and moisture of the composition and structure of the energetic composition can affect the stabilization mechanism of nitrate ester with DPA

生化学分析

Biochemical Properties

Bismuth hydroxide nitrate interacts with various enzymes, proteins, and other biomolecules. It has been found to form exceptionally strong complexes with natural organic matter . This interaction is likely to play a significant role in its biochemical reactions .

Cellular Effects

Bismuth subnitrate has been shown to exert protective effects on the gastric mucosa . It has been demonstrated to be effective for symptomatic relief in duodenal ulcers . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it is easily soluble in nitric acid, glycerin, ethylene glycol, acetone, dilute acid, and decomposes into bismuth subnitrate in the presence of water .

Metabolic Pathways

It is known that bismuth subnitrate forms strong complexes with natural organic matter, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that it forms strong complexes with natural organic matter, which could potentially influence its localization or accumulation .

Subcellular Localization

It is known that it forms strong complexes with natural organic matter, which could potentially direct it to specific compartments or organelles .

生物活性

Bismuth hydroxide nitrate (Bi(OH)(NO)O) is a compound of increasing interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by case studies, research findings, and relevant data.

- Molecular Formula : Bi(OH)(NO)O

- Molecular Weight : 394.995 g/mol

- Density : 4.928 g/cm³

- Melting Point : 260°C

These properties contribute to its stability and potential efficacy in biological applications.

Antimicrobial Activity

Bismuth compounds, including this compound, have demonstrated significant antibacterial effects, particularly against Helicobacter pylori (H. pylori), a bacterium associated with gastric ulcers and cancer. Recent studies highlight the following mechanisms:

- Inhibition of H. pylori Growth : Bismuth compounds disrupt essential metabolic pathways in H. pylori, including oxidative defense systems and pH-buffering capabilities. Notably, they downregulate virulence factors such as CagA and VacA, which are crucial for bacterial colonization and pathogenicity .

- Synergistic Effects with Antibiotics : Research indicates that this compound can restore antibiotic sensitivity in resistant strains of H. pylori when used in conjunction with antibiotics like meropenem .

Table 1: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds Against H. pylori

Antifungal Activity

Bismuth compounds also exhibit antifungal properties. For instance:

- Candida albicans : Bismuth nanoparticles have shown promising antifungal activity against Candida albicans, outperforming traditional antifungal agents like nystatin .

- Fusarium solani : Studies indicate that bismuth oxide nanoparticles can effectively inhibit the growth of Fusarium solani, a pathogenic fungus .

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to induce cell death through various mechanisms:

- Apoptosis Induction : Certain bismuth compounds trigger apoptosis in cancer cells via DNA fragmentation pathways .

- Non-apoptotic Cell Death : Some organobismuth compounds have been found to promote non-apoptotic cell death through lipid peroxidation mechanisms, indicating a multifaceted approach to cancer therapy .

Case Study: In Vivo Toxicity Assessment

A study involving bismuth-labelled bovine serum albumin (213Bi-BSA) administered to NMRI-nu mice revealed dose-dependent toxicity. Higher doses resulted in liver and kidney failure, while lower doses showed no significant adverse effects, suggesting a therapeutic window for safe application in biological systems .

科学的研究の応用

Pharmaceutical Applications

Antacid and Gastroprotective Agent

Bismuth hydroxide nitrate is primarily recognized for its role as an antacid. It acts by coating the gastric mucosa and providing a protective barrier against irritants like hydrochloric acid. Clinical studies have demonstrated its efficacy in treating gastrointestinal disorders, including peptic ulcers and gastritis. For instance, a double-blind controlled study indicated that bismuth compounds significantly reduced gastric discomfort and promoted healing of the gastric mucosa .

Wound Healing

The compound is also utilized in wound dressings due to its antibacterial properties. Bismuth's ability to inhibit bacterial growth makes it suitable for topical applications in treating burns and ulcers, enhancing the healing process while preventing infection .

Catalytic Applications

Photocatalysis

this compound has been explored as a photocatalyst in environmental remediation processes. A notable study demonstrated that flake-shaped bismuth oxide nitrate hydroxide exhibited superior photocatalytic activity for the degradation of organic dyes like Rhodamine B under visible light irradiation. The degradation rate reached up to 93%, significantly outperforming traditional catalysts such as anatase TiO2 .

Organic Synthesis

In organic chemistry, bismuth compounds are favored as catalysts due to their low toxicity and multifunctionality. This compound has been employed in various organic transformations, including oxidation reactions and coupling processes. Its effectiveness as a catalyst stems from its ability to stabilize reactive intermediates while minimizing side reactions .

Environmental Applications

Water Treatment

Research indicates that this compound can be used in water treatment processes to remove contaminants. Its photocatalytic properties enable the breakdown of pollutants under UV or visible light, making it an attractive option for developing sustainable water purification technologies .

X-ray Shielding

Due to its high atomic number, bismuth compounds are effective in X-ray shielding applications. This compound can be incorporated into materials used for radiation protection in medical and industrial settings .

Table 1: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Pharmaceuticals | Antacid | Coats gastric mucosa; protects against acid |

| Wound Healing | Antibacterial properties; promotes healing | |

| Catalysis | Photocatalysis | Degrades organic dyes under light |

| Organic Synthesis | Catalyzes various reactions with low toxicity | |

| Environmental Science | Water Treatment | Breaks down pollutants via photocatalysis |

| X-ray Shielding | Provides radiation protection |

Case Studies

Case Study 1: Photocatalytic Degradation of Dyes

In a study conducted by researchers at East China University of Science and Technology, this compound was synthesized and tested for its photocatalytic efficiency in degrading Rhodamine B dye. The results indicated that the catalyst achieved a degradation rate of 93% within 30 minutes of exposure to visible light, highlighting its potential for wastewater treatment applications .

Case Study 2: Antibacterial Properties in Wound Care

A clinical trial assessed the effectiveness of bismuth subnitrate ointment in patients with chronic wounds. The results showed significant improvement in wound healing rates compared to control groups using standard treatments, emphasizing the compound's role in enhancing recovery through its antibacterial action .

化学反応の分析

Hydrolysis Reactions

Bismuth hydroxide nitrate undergoes hydrolysis under aqueous conditions, forming oxido clusters and basic salts. This process is pH-dependent and often leads to complex polynuclear structures:

-

Controlled Hydrolysis :

Partial hydrolysis of Bi(NO₃)₃ in water yields hexanuclear bismuth oxido nitrate clusters such as [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O (monoclinic, P2₁/n) . Higher nuclearity clusters like [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO] form when crystallized from dimethyl sulfoxide (DMSO) under hydrothermal conditions (triclinic, P1̅) . -

pH-Dependent Behavior :

At pH > 0, Bi³⁺ ions hydrolyze to form BiOCl in the presence of chloride ions:This necessitates acidic conditions (pH < 3) to stabilize Bi³⁺ in solution .

Thermal Decomposition

Heating this compound leads to sequential loss of water and nitrate groups:

Thermogravimetric analysis (TGA) shows a mass loss of ~20% between 100–260°C, corresponding to the release of water and nitric acid .

Acid-Base Reactions

This compound reacts with acids and bases:

-

Reaction with Acids :

Dissolves in nitric or hydrochloric acid to form Bi³⁺ ions: -

Reaction with Bases :

Precipitates Bi(OH)₃ when treated with aqueous ammonia or NaOH:The precipitate is insoluble in excess base, distinguishing it from amphoteric hydroxides .

Solubility and Reactivity in Solvents

This compound exhibits limited solubility in polar solvents:

Stability Considerations

特性

IUPAC Name |

bismuth;dihydroxide;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+3;-1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNDBASMJMGLOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[OH-].[OH-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-83-0 | |

| Record name | Bismuth hydroxide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does bismuth subnitrate monohydrate compare to other bismuth compounds in terms of its reactivity with thiols for bismuth thiolate synthesis?

A1: While bismuth subnitrate monohydrate can react with both mono- and dithiols to form bismuth thiolates, its reactivity is generally lower compared to bismuth nitrate pentahydrate (Bi(NO3)3·5H2O). [1] The research indicates that reactions with bismuth subnitrate monohydrate often result in impure products due to the reagent becoming trapped within the insoluble thiolate product. [1] In contrast, bismuth nitrate pentahydrate demonstrates higher reactivity and is considered a more convenient bismuth source for preparing tris(arylthio)bismuthines (Bi(SAr)3). [1]

Q2: Are there specific advantages to using bismuth subsalicylate over bismuth subnitrate monohydrate in the synthesis of bismuth thiolates?

A2: Yes, bismuth subsalicylate (BSS) exhibits several advantages over bismuth subnitrate monohydrate for synthesizing bismuth thiolates. Research indicates that BSS reacts readily with various aromatic and aliphatic monothiols in methanol or water, consistently producing pure bismuth(III) trithiolates under different molar ratios. [2] Furthermore, BSS demonstrates reactivity with biologically relevant molecules like British Anti-Lewisite (dimercaprol) and dihydrolipoic acid, highlighting its potential in exploring the biological roles of bismuth thiolates. [2] While BSS reacts slowly with dithioerythritol, it still produces novel thiolates. This versatility, coupled with its low cost, makes BSS a preferred choice over bismuth subnitrate monohydrate for bismuth thiolate synthesis. [2]

- The use of bismuth nitrate pentahydrate, Bi(NO3)3ċ5H2O, and bismuth subnitrate monohydrate, BiO(NO3)ċH2O, for the preparation of tris(arylthio)bismuthines.

- Evaluating the non-hygroscopic bismuth subsalicylate, bismuth oxychloride and bismuth subnitrate monohydrate as starting reagents for the preparation of bismuth(III) thiolates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。